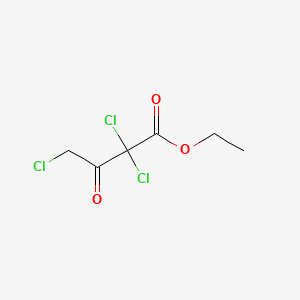

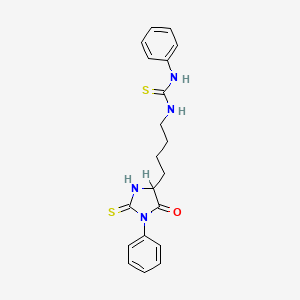

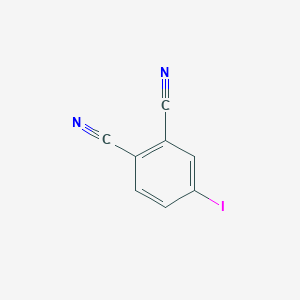

![molecular formula C15H14O3 B1587565 Ethyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylat CAS No. 50670-76-3](/img/structure/B1587565.png)

Ethyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylat

Übersicht

Beschreibung

Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate, also known as 4-hydroxy[1,1'-biphenyl]-4-carboxylic acid ethyl ester, is a compound with a wide range of applications. It is used in the synthesis of pharmaceuticals, in the production of a variety of industrial products, and in many scientific research applications.

Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von Ethyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylat

This compound ist eine chemische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Nachfolgend finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen, die jeweils in einem separaten Abschnitt, wie angefordert, dargestellt werden.

Zwischenprodukt in der organischen Synthese: Diese Verbindung dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle. Seine Biphenylstruktur ist ein Schlüsselbestandteil bei der Herstellung von Polymeren, Farbstoffen und Pharmazeutika. Die Hydroxygruppe kann weitere chemische Reaktionen, wie z. B. Veresterung oder Veretherung, eingehen, um Derivate mit spezifischen Eigenschaften zu erzeugen, die für gezielte Anwendungen erforderlich sind.

Pharmazeutische Forschung: In der pharmazeutischen Forschung kann this compound zur Synthese von Verbindungen mit potenziellen therapeutischen Wirkungen verwendet werden. Seine Struktur ähnelt der bestimmter entzündungshemmender und schmerzstillender Mittel, was darauf hindeutet, dass es ein Vorläufer bei der Entwicklung neuer Medikamente sein könnte.

Materialwissenschaften: Der Biphenylkern des Moleküls kann zur thermischen Stabilität und Steifigkeit von Materialien beitragen. Dies macht es wertvoll bei der Konstruktion von Hochleistungskunststoffen und Verbundwerkstoffen, die eine Beständigkeit gegen Wärme und mechanische Beanspruchung erfordern.

Entwicklung von organischen Leuchtdioden (OLEDs): Verbindungen wie this compound können bei der Entwicklung von OLEDs eingesetzt werden. Die Biphenylstruktur ist bekannt für ihre Fähigkeit, Ladungen zu transportieren und Licht zu emittieren, wenn sie in bestimmten elektronischen Geräten formuliert wird .

Verbesserung organischer Solarzellen (OSCs): Ähnlich wie bei seiner Anwendung in OLEDs könnte die Struktur dieser Verbindung dazu beitragen, die Ladungstransport- und Lumineszenzeigenschaften von OSCs zu verbessern. Ihr Potenzial, die Effizienz von Solarzellen zu verbessern, macht sie zu einem interessanten Thema in der Forschung im Bereich der erneuerbaren Energien .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate may also have a broad range of targets.

Biochemical Pathways

Similar compounds have been found to influence various biological activities , suggesting that Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate may also affect multiple pathways and their downstream effects.

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate may also have diverse molecular and cellular effects.

Biochemische Analyse

Biochemical Properties

Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the hydroxylation of the biphenyl scaffold . This interaction is crucial for the metabolism and detoxification processes in cells. Additionally, ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate can bind to specific receptors on cell membranes, influencing signal transduction pathways and cellular responses.

Cellular Effects

Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate has notable effects on various cell types and cellular processes. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it has been observed to influence the expression of genes involved in oxidative stress response and apoptosis . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic pathways.

Molecular Mechanism

The molecular mechanism of action of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target molecules, affecting their activity and function. Additionally, ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term exposure to ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate has been associated with alterations in cellular function, including changes in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate vary with different dosages in animal models. At low doses, it has been found to have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage.

Metabolic Pathways

Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the biphenyl ring . This hydroxylation is followed by conjugation reactions, such as glucuronidation and sulfation, which increase the compound’s solubility and facilitate its excretion. The metabolic flux of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate can be influenced by the availability of cofactors and the activity of the involved enzymes.

Transport and Distribution

The transport and distribution of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake of the compound into cells, where it can accumulate in specific organelles. The distribution of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate is influenced by its lipophilicity, which allows it to cross cell membranes and reach intracellular targets.

Subcellular Localization

Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria . Its activity and function can be affected by its localization, as it may interact with different biomolecules in these compartments. For example, in the endoplasmic reticulum, it can influence protein folding and secretion, while in mitochondria, it can affect energy production and apoptosis.

Eigenschaften

IUPAC Name |

ethyl 4-(4-hydroxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXQIMAAEMCZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398771 | |

| Record name | Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50670-76-3 | |

| Record name | Ethyl 4-(4-hydroxyphenyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050670763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4'-hydroxy-4-biphenylcarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-(4-hydroxyphenyl)benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4LZS45VEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

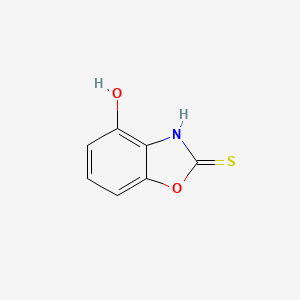

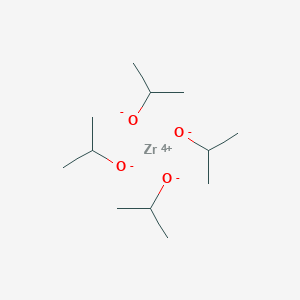

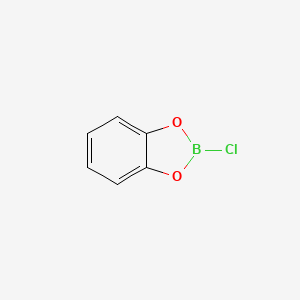

![N-[(2-Cyanoethyl)thio]phthalimide](/img/structure/B1587495.png)

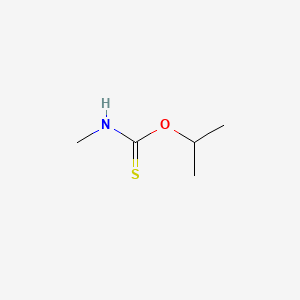

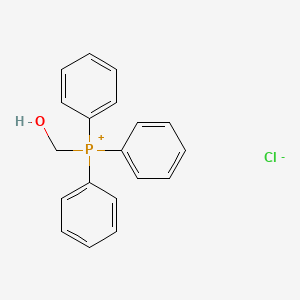

![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B1587503.png)

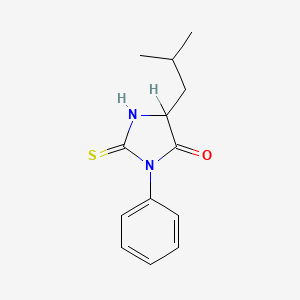

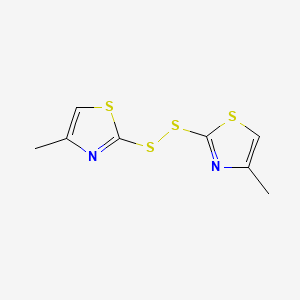

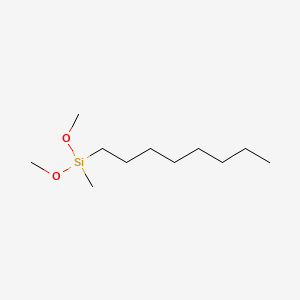

![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B1587505.png)